2-(3,4-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole
Description
This heterocyclic compound integrates a triazoloquinoxaline core linked via a thioether bridge to a 5-methyloxazole moiety, further substituted with 3,4-dimethoxyphenyl at the 2-position. Its synthesis likely involves multi-step reactions, including cyclocondensation of precursors such as 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol with functionalized oxazole intermediates.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-4-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-13-17(24-22(31-13)15-9-10-19(29-3)20(11-15)30-4)12-32-23-21-27-26-14(2)28(21)18-8-6-5-7-16(18)25-23/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQECVMRTHZGLSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CSC3=NC4=CC=CC=C4N5C3=NN=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of this molecule’s structure, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound may interact with multiple targets, contributing to its biological activities.
Mode of Action
Triazole compounds are known to show versatile biological activities through their ability to form hydrogen bonds and dipole interactions with biological receptors. This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
It is known that triazole compounds can affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities. This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound is soluble in phosphate buffer (pH 7.1) and ethanol, which suggests that it may have good bioavailability. The compound is a white to off-white solid with a molecular weight of 328.39
Result of Action
It is known that triazole compounds can exhibit a wide range of biological activities. This suggests that the compound may have multiple effects at the molecular and cellular level.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the solubility of the compound in different solvents can affect its bioavailability and efficacy Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of other chemicals
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole is a novel synthetic molecule that has garnered attention for its potential biological activities. This article presents a detailed exploration of its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 388.46 g/mol. The structure includes a triazole moiety fused with a quinoxaline derivative, which is known for enhancing biological activity.
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess antifungal and antibacterial capabilities. In studies where similar compounds were evaluated:
- Minimum Inhibitory Concentration (MIC) values were recorded as low as 0.046 µM against various pathogens, demonstrating potent activity compared to standard antibiotics like vancomycin and ciprofloxacin .
- The presence of electron-donating groups on the phenyl ring significantly enhances antimicrobial activity .
Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties:
- Compounds with similar structural features have been reported to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis .
- Specific derivatives have shown promising results in preclinical trials against breast and lung cancer cell lines.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines:
- Research on related triazole compounds indicates they can effectively reduce inflammation in models of arthritis and other inflammatory diseases .
- The mechanism often involves the inhibition of NF-kB signaling pathways and the modulation of cytokine production.
Case Studies
Several case studies highlight the effectiveness of compounds related to this structure:
- Case Study on Antimicrobial Efficacy : A study evaluated a series of triazole derivatives against Staphylococcus aureus and E. coli. The compound demonstrated an MIC value significantly lower than traditional treatments.
- Case Study on Cancer Cell Lines : In vitro studies on lung cancer cell lines showed that derivatives similar to the compound induced apoptosis at concentrations as low as 10 µM.
- Case Study on Inflammatory Models : Animal models treated with related oxazole compounds exhibited reduced swelling and pain in inflammatory conditions compared to control groups.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be explained through its structure-activity relationship:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
- Metabolism: Methyl and methoxy groups in the target compound may reduce CYP450-mediated degradation, enhancing plasma half-life relative to phenylamino-thiadiazole derivatives .
Q & A
Q. What are the standard synthetic routes and key optimization strategies for this compound?
The synthesis involves multi-step reactions, including cyclization and coupling steps. For example, triazoloquinoxaline-thioether intermediates can be prepared via refluxing with thiol-containing reagents in polar aprotic solvents (e.g., DMSO) under acidic catalysis. Yield optimization requires controlled stoichiometry, solvent selection (e.g., ethanol for Schiff base formation), and purification via crystallization or column chromatography . Key challenges include minimizing byproducts like unreacted thiols or oxidized derivatives, which are monitored via TLC and addressed by adjusting reaction time/temperature .
Q. Which spectroscopic and analytical methods are critical for structural validation?
Comprehensive characterization employs:
- 1H/13C NMR : To confirm substituent positions (e.g., methoxy groups at 3,4-positions on phenyl rings) and triazoloquinoxaline-thioether linkage .
- IR spectroscopy : Identifies functional groups (e.g., C=S stretches at ~650 cm⁻¹) .
- Elemental analysis : Validates purity by comparing calculated/experimental C, H, N, S percentages .
- HPLC : Assesses purity (>95% required for pharmacological studies) .
Q. How is initial pharmacological screening typically designed for this compound?
Screening focuses on target enzymes (e.g., 14-α-demethylase for antifungal activity) using in vitro assays. Dose-response curves (0.1–100 µM) are generated, with IC50 values compared to positive controls (e.g., fluconazole). Parallel cytotoxicity assays on mammalian cell lines ensure selectivity .
Advanced Research Questions
Q. How can contradictions between molecular docking predictions and experimental bioactivity data be resolved?
Discrepancies may arise from docking model limitations (e.g., rigid protein structures). To address this:
- Perform molecular dynamics simulations to account for protein flexibility .
- Validate docking poses with mutagenesis studies (e.g., modifying enzyme active sites like 3LD6’s heme-binding pocket) .
- Cross-check with experimental binding assays (e.g., surface plasmon resonance) to measure affinity .
Q. What strategies improve solubility and stability in formulation studies?
- Co-solvent systems : Use DMSO-PBS mixtures (≤10% DMSO) for in vitro assays .
- Lyophilization : Enhances stability by removing water, critical for long-term storage .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via post-synthetic modifications, balancing solubility and activity .
Q. How are reaction mechanisms elucidated for complex heterocyclic couplings?
- Isotopic labeling : Track sulfur incorporation in thioether linkages using 34S-labeled reagents .
- Kinetic studies : Monitor intermediate formation (e.g., Schiff bases) via UV-Vis spectroscopy to infer rate-determining steps .
- DFT calculations : Model transition states to predict regioselectivity in triazoloquinoxaline formation .
Q. What methods identify and quantify synthetic byproducts?
- LC-MS/MS : Detects low-abundance byproducts (e.g., dimerized thiols or oxidized sulfones) .
- NMR relaxation experiments : Differentiate stereoisomers in chiral byproducts .
Q. How is biological target selectivity assessed across kinase or cytochrome families?
- Panel screening : Test against related enzymes (e.g., CYP51 vs. CYP3A4) to identify off-target effects .
- Crystallography : Resolve compound-enzyme complexes to map binding interactions (e.g., hydrogen bonds with lanosterol 14-α-demethylase) .
Methodological Notes
- Data contradiction analysis : Always correlate computational predictions (docking) with orthogonal experimental assays (e.g., enzymatic inhibition + cellular efficacy) .
- Advanced synthesis : Optimize microwave-assisted reactions for time-sensitive steps (e.g., triazole ring closure) to reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
